8-Hydroxycarteolol

Description

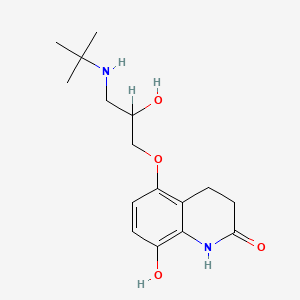

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)17-8-10(19)9-22-13-6-5-12(20)15-11(13)4-7-14(21)18-15/h5-6,10,17,19-20H,4,7-9H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZJLAKRXHGVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C2CCC(=O)NC2=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975219 | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59826-22-1 | |

| Record name | 8-Hydroxycarteolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59826-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxycarteolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies

Total Synthesis Approaches to 8-Hydroxycarteolol

Information regarding the direct total synthesis of this compound from basic chemical precursors is not extensively detailed in the available literature. The primary routes described for its formation involve the metabolic processing of carteolol (B1214276).

Derivatization for Analytical Enhancement and Structural Probes

Chemical Modification for Spectroscopic Analysis

The analysis of this compound, a metabolite of carteolol, often relies on sensitive and specific analytical techniques. While direct reports detailing chemical modifications specifically designed to enhance the spectroscopic properties of this compound (such as introducing chromophores or fluorophores for UV-Vis or fluorescence spectroscopy) are not extensively documented in the provided literature, the compound is amenable to detection and quantification using established methods.

This compound has been successfully analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) nih.govnih.gov. This technique offers high sensitivity and specificity, enabling the assay of the compound in biological matrices like plasma and urine nih.gov. The procedure involves sample preparation steps such as alkalinization, extraction with organic solvents, and subsequent chromatographic separation on columns like Partisil 10 SCX nih.gov. Electrochemical detection allows for the sensitive quantification of this compound, with reported relative standard deviations within ±8% and lower quantifiable limits in the nanogram per milliliter range nih.gov.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) has also been employed in metabolomic studies where this compound has been identified diva-portal.orgresearchgate.net. Mass spectrometry-based analyses, in general, can benefit from derivatization strategies to improve analyte detectability, ionization efficiency, volatility, or to introduce specific mass shifts or fragmentation patterns nih.govresearchgate.netmdpi.com. While specific derivatization reagents or protocols for this compound to enhance its spectroscopic signal are not detailed in the current search results, potential derivatization targets on the molecule include its hydroxyl groups or the secondary amine in the propanolamine (B44665) side chain. Such modifications could theoretically be explored to further improve sensitivity or facilitate specific detection methods if required for advanced analytical applications.

Table 1: Analytical Methods Employed for this compound Detection

| Analytical Technique | Detection Method | Key Features | References |

| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detection (ECD) | High sensitivity, specificity, quantification in biological fluids | nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometry | Metabolite identification, sensitive detection in complex matrices | diva-portal.orgresearchgate.net |

Linker Chemistry for Affinity-Based Research

The provided literature search did not yield specific information or research findings detailing the linker chemistry of this compound in the context of affinity-based research. Affinity-based research typically involves immobilizing a molecule (the ligand) to a solid support or conjugating it to a detectable tag or carrier molecule. This process relies on specific chemical linkages that are stable under experimental conditions and allow for the selective capture or detection of the target molecule thermofisher.comthermofisher.com.

While general principles of linker chemistry and immobilization strategies are well-established in fields such as protein purification and bioconjugation thermofisher.comthermofisher.com, there are no reported studies or methodologies that describe the application of linker chemistry to this compound for purposes such as affinity chromatography, pull-down assays, or the development of affinity probes. The available information primarily focuses on the analytical detection of this compound as a metabolite. Therefore, specific research findings or data tables related to this compound's linker chemistry for affinity-based applications cannot be presented based on the current search results.

Compound List:

this compound

Carteolol

Biotransformation Pathways and Enzymatic Mechanisms

Identification of Primary Metabolic Pathways Leading to 8-Hydroxylation

Research has elucidated that the hydroxylation at the 8-position of carteolol (B1214276) is a key metabolic step, yielding the active metabolite, 8-hydroxycarteolol.

Studies have pinpointed specific cytochrome P450 isoforms responsible for this hydroxylation. In in vitro studies using rat liver microsomes, CYP2D1 was identified as the primary enzyme catalyzing the 8-hydroxylation of carteolol tandfonline.comnih.gov. This was supported by the observation that selective inhibitors of CYP2D1, such as quinine (B1679958) and quinidine (B1679956), competitively inhibited the formation of this compound tandfonline.comnih.gov. Furthermore, an anti-human CYP2D6 antibody also inhibited this reaction in rat microsomes, suggesting a conserved role for the CYP2D subfamily tandfonline.comnih.gov.

In human systems, in vitro studies utilizing cDNA-expressed human CYP isoforms demonstrated that CYP2D6 is the principal isoform responsible for the 8-hydroxylation of carteolol nih.govmims.comdrugs.commims.comgenome.jpmdpi.com. Other human CYP isoforms, including CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2E1, and 3A4, were found not to be involved in this specific metabolic transformation nih.gov. The formation of this compound by human CYP2D6 was characterized as the sole CYP-catalyzed metabolic reaction of carteolol nih.gov.

While CYP enzymes are the primary drivers of the 8-hydroxylation pathway, subsequent metabolism of carteolol and its hydroxylated metabolite may involve other enzymatic systems, such as glucuronidation, forming glucuronic acid conjugates mims.comnih.gov. However, these are considered Phase II reactions and are not directly involved in the initial 8-hydroxylation step. The available literature predominantly attributes the 8-hydroxylation of carteolol to the CYP2D subfamily, with specific roles identified for CYP2D1 in rats and CYP2D6 in humans.

In Vitro Enzyme Kinetics and Mechanistic Studies

Detailed in vitro studies have provided kinetic parameters and insights into the mechanism of carteolol 8-hydroxylation.

Kinetic studies have been conducted using both rat and human CYP isoforms. In male Sprague-Dawley rat liver microsomes, the 8-hydroxylation of carteolol by CYP2D1 followed Michaelis-Menten kinetics with an apparent Km of 11.0 ± 5.4 µM and a Vmax of 1.58 ± 0.64 nmol/min/nmol P450 tandfonline.comnih.gov. Eadie-Hofstee plot analysis confirmed single-enzyme Michaelis-Menten kinetics, indicating a single CYP isoform's involvement in this specific reaction in rats tandfonline.comnih.gov.

In human systems, using cDNA-expressed CYP2D6, the metabolism of carteolol to this compound exhibited Michaelis-Menten kinetics with a Km of 183 µmoles/L and a Vmax of 26.09 pmol/min/pmol P450 nih.gov. These studies suggest that carteolol has a lower affinity for CYP2D1 in rat liver microsomes compared to other beta-adrenoceptor blocking drugs like propranolol (B1214883) or bunitrolol (B1668052) tandfonline.comnih.gov.

Table 1: Kinetic Parameters for Carteolol 8-Hydroxylation

| Enzyme Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Rat CYP2D1 | 11.0 ± 5.4 | 1.58 ± 0.64 | tandfonline.comnih.gov |

| Human CYP2D6 | 183 | 0.02609 | nih.gov |

Note: Vmax for human CYP2D6 is presented in pmol/min/pmol P450, converted to nmol/min/nmol P450 for consistency in the table.

The activity of the CYP enzymes involved in carteolol 8-hydroxylation can be modulated by various compounds.

CYP2D1 (Rat): Quinine and quinidine were identified as potent and selective competitive inhibitors of carteolol 8-hydroxylation by rat CYP2D1, with apparent Ki values of 0.06 µM and 2.0 µM, respectively tandfonline.comnih.gov. Cimetidine showed moderate inhibition (46% at 100 µM), but other tested inhibitors like furafyllin (CYP1A2), sulphaphenazole (CYP2C6), diethyldithiocarbamate (B1195824) (CYP2E1), and troleandomycin (B1681591) (CYP3A2) did not significantly inhibit the activity tandfonline.com.

CYP2D6 (Human): In human systems, CYP2D6-mediated carteolol 8-hydroxylase activity was inhibited by several compounds, including quinidine, propranolol, nortriptyline, dextromethorphan, sparteine, bufuralol, and biperiden (B1667296) nih.gov. Biperiden acted as a competitive inhibitor with a Ki value of 0.45 µmoles/L nih.gov. Reduced haloperidol (B65202) was also found to be an inhibitor of CYP2D6-catalyzed carteolol 8-hydroxylase activity, with a Ki value of 4.3 µmoles/L nih.govnih.gov. Interestingly, haloperidol itself demonstrated dual effects, stimulating CYP2D6-mediated carteolol 8-hydroxylase activity at low concentrations and inhibiting it at higher concentrations nih.govnih.gov.

Table 2: Inhibitors of Carteolol 8-Hydroxylation

| Inhibitor | Isoform Involved | Ki (µM) | Type of Inhibition | Reference |

| Quinine | Rat CYP2D1 | 0.06 | Competitive | tandfonline.comnih.gov |

| Quinidine | Rat CYP2D1 | 2.0 | Competitive | tandfonline.comnih.gov |

| Biperiden | Human CYP2D6 | 0.45 | Competitive | nih.gov |

| Reduced Haloperidol | Human CYP2D6 | 4.3 | Competitive | nih.govnih.gov |

| Quinidine | Human CYP2D6 | 24.9 | Competitive | nih.gov |

| Sparteine | Human CYP2D6 | 1390 | Competitive | nih.gov |

Note: Inhibition data for human CYP2D6 from nih.gov is also included for completeness, though the primary focus of nih.gov was on identifying the isoform.

The cytochrome P450-mediated hydroxylation of carteolol is an oxidative process that requires the presence of essential cofactors. Specifically, NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) serves as the electron donor for the CYP enzyme system, which is crucial for the catalytic activity tandfonline.com. The presence of NADPH-regenerating systems is standard in in vitro studies to ensure optimal enzyme function shimadzu.com.cn. While specific enzyme modulators beyond inhibitors have not been extensively detailed for carteolol's 8-hydroxylation pathway in the reviewed literature, the observed interactions with compounds like haloperidol highlight the potential for complex modulatory effects on CYP2D6 activity.

Compound Name List:

this compound

Carteolol

CYP2D1

CYP2D6

Quinine

Quinidine

Biperiden

Reduced Haloperidol

Haloperidol

Propranolol

Nortriptyline

Dextromethorphan

Sparteine

Bufuralol

Cimetidine

Interspecies Comparative Biotransformation Studies (In Vitro Models)

Comparative studies investigating the metabolism of carteolol across different species highlight variations in the enzymatic machinery involved in the formation of this compound. As noted, human metabolism primarily relies on CYP2D6 drugbank.comresearchgate.net, whereas rat metabolism involves CYP2D1 nih.govtandfonline.com. This difference in the primary metabolizing enzyme between humans and rats is a common observation in drug metabolism and can lead to species-specific differences in pharmacokinetic profiles and metabolite formation.

While direct in vitro comparative studies focusing on the subsequent metabolism of this compound across multiple species are not extensively documented in the provided search results, the comparative analysis of carteolol's 8-hydroxylation provides insight into interspecies metabolic differences. Such comparisons are essential for extrapolating preclinical findings to human physiology and for understanding potential variations in drug response and metabolite profiles. General principles of comparative metabolism, such as those seen in studies of other xenobiotics across various species using in vitro models like hepatocytes or microsomes, underscore the importance of such investigations nih.goveuropa.eumdpi.com.

Theoretical and Computational Approaches to Metabolic Fate Prediction

The prediction of a compound's metabolic fate is a critical aspect of drug discovery and development, aiming to anticipate potential metabolites, identify sites of metabolism (SoMs), and understand pharmacokinetic variability. Theoretical and computational approaches play a vital role in this process, especially when experimental data is limited.

Tools and methodologies have been developed to predict metabolic transformations. For instance, machine learning models like FAME 3 are designed to predict Phase I and Phase II sites of metabolism by analyzing structural features of a molecule univie.ac.at. These predictions help identify specific atoms or bonds within a compound that are most likely to undergo enzymatic modification. Similarly, software solutions such as METEOR Nexus assist in identifying metabolites and analyzing metabolic fate predictions by leveraging extensive knowledge bases of biotransformations lhasalimited.org.

These computational methods are valuable for early-stage drug screening, providing a means to assess the potential metabolic liabilities of a compound. By analyzing structural characteristics and comparing them to known metabolic reactions, these approaches can predict the likelihood of hydroxylation, conjugation, or other metabolic processes occurring on molecules like this compound univie.ac.atlhasalimited.orgnih.gov. While specific computational predictions for this compound's complete metabolic profile may not be readily available, these general prediction engines can be applied to anticipate its potential metabolic transformations and guide further experimental investigations. The prediction of metabolic α-carbon hydroxylation, for example, is a key area where computational methods are advancing risk assessment for certain chemical classes nih.gov.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the isolation and measurement of 8-Hydroxycarteolol from complex mixtures such as plasma and urine. researchgate.netnih.gov These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of this compound. nih.gov The development of a robust HPLC method involves several critical steps to ensure accuracy, precision, and sensitivity. thermofisher.com

A key aspect of HPLC method development is the selection of an appropriate stationary phase and mobile phase. For this compound analysis, a Partisil 10 SCX chromatographic column has been successfully employed. nih.gov The mobile phase composition is equally critical; a pH 2.1 phosphate (B84403) buffer has been used to achieve effective separation. nih.gov Sample preparation is another vital component. A common procedure involves the alkalinization of plasma or urine samples with a sodium carbonate solution, followed by extraction with an organic solvent like ethyl acetate (B1210297) or chloroform. nih.gov The organic extracts are then evaporated, and the residue is redissolved in the mobile phase for injection into the HPLC system. nih.gov

Detection is a crucial final step. Electrochemical detection has proven to be a highly sensitive and specific method for this compound, allowing for reproducible results with relative standard deviations within +/- 8%. nih.gov This method can quantify concentrations as low as 5 ng/ml in plasma and 25 ng/ml in urine from 1-ml samples. nih.gov The entire procedure is designed to be rapid and specific for high-throughput analysis. nih.gov

| Parameter | Condition |

| Chromatographic Column | Partisil 10 SCX |

| Mobile Phase | pH 2.1 phosphate buffer |

| Sample Preparation | Alkalinization, liquid-liquid extraction (ethyl acetate or chloroform) |

| Detection | Electrochemical detector |

| Lower Quantifiable Limit (Plasma) | ~5 ng/ml |

| Lower Quantifiable Limit (Urine) | ~25 ng/ml |

| Reproducibility (RSD) | +/- 8% |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. longdom.orgijpsjournal.com While its direct application to non-volatile compounds like this compound is limited, GC can be employed after a derivatization step to increase the analyte's volatility. americanpeptidesociety.org This process involves chemically modifying the compound to make it suitable for GC analysis. americanpeptidesociety.org

The primary application of GC in this context would be for qualitative identification and, in some cases, quantification. libretexts.org GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the analyte, confirming its identity. americanpeptidesociety.org The separation in GC is based on the compound's partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the GC column. longdom.org

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte. libretexts.org However, for compounds like this compound, HPLC is generally the preferred method due to the challenges and potential variability associated with the derivatization step required for GC. americanpeptidesociety.org

Chiral Chromatography for Enantiomeric Resolution

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. ajol.infowikipedia.org Since many pharmaceutical compounds, including beta-blockers and their metabolites, can exist as enantiomers with different pharmacological activities, their separation is critical. mdpi.com this compound possesses a chiral center, meaning it can exist as two enantiomers.

The principle of chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and can exhibit different selectivity depending on their structure. chromatographyonline.com

The separation is a result of the formation of transient diastereomeric complexes between the enantiomers and the CSP through various interactions like hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org The enantiomer that forms the more stable complex with the CSP is retained longer on the column, allowing for its separation from the other enantiomer. ajol.info The development of a chiral separation method often involves screening different combinations of CSPs and mobile phases to find the optimal conditions for resolution. chromatographyonline.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nsc.ru It is an invaluable tool for the identification, structural elucidation, and sensitive quantification of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of trace levels of analytes in complex biological matrices. resolian.com This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. resolian.com

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), converts the neutral this compound molecules into ions. fabad.org.tr

These ions are then guided into the first mass analyzer, which selects the precursor ion corresponding to this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity, allowing for the detection and quantification of very low concentrations of the analyte. fabad.org.tr The development and validation of an LC-MS/MS method involves assessing parameters such as linearity, precision, accuracy, and the lower limit of quantification. resolian.com

| Parameter | Description |

| Technique | Combines HPLC separation with tandem mass spectrometry detection. |

| Ionization | Typically Electrospray Ionization (ESI). |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for high specificity. |

| Application | Quantification of trace levels of this compound in biological fluids. |

| Advantages | High sensitivity, selectivity, and specificity. |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. mdpi.com This capability is crucial for the structural elucidation of unknown compounds or for confirming the identity of known compounds like this compound.

HRMS instruments can measure the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of its exact molecular formula. mdpi.com This is because, while molecules may have the same nominal mass, their exact masses differ due to the mass defects of their constituent atoms. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental compositions, the correct molecular formula can be determined with a high degree of confidence.

In the context of this compound research, HRMS can be used to confirm its molecular formula (C16H24N2O4). nih.gov Furthermore, when coupled with fragmentation techniques (MS/MS), HRMS can provide detailed structural information by determining the elemental composition of the fragment ions. mdpi.comlibretexts.org This information is invaluable for piecing together the structure of the molecule and for identifying its various functional groups.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Applications

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). wikipedia.orgnih.gov This multi-dimensional separation capability offers significant advantages for the analysis of complex mixtures, such as those encountered in metabolomic studies. wikipedia.orgmdpi.com While specific applications of IMS-MS for this compound are not extensively documented in current literature, the technique's principles suggest considerable potential.

The addition of ion mobility separation can help distinguish this compound from its parent compound, Carteolol (B1214276), and other structurally similar metabolites or isobaric interferences that may not be separable by mass spectrometry alone. nih.gov The measurement of the collision cross-section (CCS) of an ion, a key parameter obtained from IMS, provides an additional physicochemical property that can be used for more confident identification of the analyte. wikipedia.org The ability of IMS-MS to enhance the signal-to-noise ratio by physically separating analyte ions from chemical noise makes it a promising tool for detecting low-abundance metabolites like this compound in biological samples. wikipedia.orgnih.gov

Paper Spray Mass Spectrometry in Research Screening

Paper Spray Mass Spectrometry (PS-MS) has emerged as a rapid and effective technique for the direct analysis of analytes in complex mixtures with minimal sample preparation. nih.gov This ambient ionization method involves applying a small volume of a sample onto a triangular paper substrate, which is then subjected to a high voltage to generate analyte ions for mass spectrometric analysis. nih.gov

Research has identified this compound as a compound suitable for analysis by paper spray mass spectrometry. iu.edu This technique is particularly valuable for high-throughput screening applications in research due to its speed and simplicity. nih.govdshs-koeln.de It allows for the rapid ionization and detection of compounds directly from biological fluids like blood and urine, bypassing time-consuming chromatographic separation steps. dshs-koeln.depurdue.edu The development of PS-MS cartridges with integrated solid-phase extraction can further enhance sensitivity and selectivity, enabling the detection of drugs and their metabolites at low concentrations. purdue.edu This makes PS-MS a potentially valuable tool for rapid screening of this compound in various research contexts, such as metabolic profiling or toxicological studies. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nanoqam.ca While specific NMR studies dedicated to this compound are not prominent in the literature, the fundamental principles of NMR are routinely applied to confirm the structure of novel compounds and synthesized metabolites. digitaloceanspaces.comnih.gov

For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural information.

¹H NMR: Would reveal the number of distinct proton environments in the molecule. The aromatic protons, the protons on the amino-propanol side chain, and the hydroxyl protons would each produce characteristic signals with specific chemical shifts (δ) and spin-spin splitting patterns, confirming their connectivity. cognitoedu.org

¹³C NMR: Would determine the number of unique carbon atoms and provide information about their chemical environment (e.g., aromatic, aliphatic, attached to an oxygen atom). digitaloceanspaces.com

Furthermore, NMR is a primary method for assessing the purity of a reference standard of this compound. By integrating the areas of the peaks corresponding to the compound against those of any impurities, a quantitative measure of purity can be established. cognitoedu.org Deuterated solvents are used to dissolve the sample without generating interfering solvent signals in the ¹H NMR spectrum. cognitoedu.org

Electrochemical Detection Methods in Research Settings

Electrochemical detection (ED) coupled with high-pressure liquid chromatography (HPLC) has been successfully employed for the quantitative analysis of this compound in biological fluids. nih.gov This method leverages the electrochemical properties of the analyte, where the phenolic hydroxyl group on the this compound molecule can be readily oxidized at an electrode surface upon the application of a specific potential. nih.govkisti.re.kr

This approach is noted for being rapid, specific, and highly sensitive. nih.gov The use of electrochemical sensors can offer advantages over other methods, including simpler instrumentation and the potential for developing portable analytical devices. frontiersin.orgnih.gov Research has demonstrated that with a 1-mL sample, the lower quantifiable concentrations of this compound in plasma and urine are approximately 5 ng/ml and 25 ng/ml, respectively. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where metabolite concentrations can be very low. The precision of the method is also high, with relative standard deviations from replicate sample analysis reported to be within ±8%. nih.gov

Table 1: Performance of HPLC with Electrochemical Detection for this compound

| Matrix | Lower Quantifiable Concentration (ng/mL) | Reported Precision (RSD) | Reference |

|---|---|---|---|

| Plasma | ~5 | ±8% | nih.gov |

| Urine | ~25 | ±8% | nih.gov |

Hyphenated Techniques for Comprehensive Research Analysis

Hyphenated techniques, which couple a separation method with a detection method, are central to modern bioanalysis. chemijournal.com The combination of High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ED) for this compound analysis is a prime example of a powerful hyphenated technique. nih.gov This setup combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of ED for phenolic compounds. nih.goviosrjournals.org

Beyond HPLC-ED, other hyphenated techniques are critical for comprehensive research.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique in drug metabolism studies. researchgate.netslideshare.net It would allow for the separation of this compound from other metabolites and matrix components, followed by its highly sensitive and specific detection by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) would provide structural information through fragmentation patterns, confirming the identity of the metabolite with high confidence. iosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds like this compound, GC-MS could be used after appropriate derivatization to make the analyte volatile. researchgate.net

These techniques are essential for obtaining a complete picture of the analyte's behavior in a biological system, providing both quantitative data and structural confirmation. chemijournal.com

Sample Preparation Strategies for Diverse Research Matrices (e.g., microsomal incubates, cell lysates)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The strategy employed depends on the complexity of the research matrix.

Biological Fluids (Plasma and Urine): A common method for extracting this compound from plasma and urine is liquid-liquid extraction (LLE). nih.gov This involves alkalinizing the sample with a sodium carbonate solution and extracting the analyte into an organic solvent like ethyl acetate or chloroform. The organic extract is then evaporated, and the residue is redissolved in a buffer suitable for chromatographic analysis. nih.gov

Microsomal Incubates: In vitro metabolism studies often use liver microsomes to investigate metabolic pathways. researchgate.netresearchgate.net The formation of this compound has been observed in such systems. researchgate.netresearchgate.net Sample preparation typically involves stopping the enzymatic reaction (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol), followed by centrifugation to precipitate proteins. The resulting supernatant, containing the analyte, can then be directly injected or further purified.

Cell Lysates: For studies involving cultured cells, preparation begins with cell lysis to release intracellular contents. sigmaaldrich.com This is typically achieved using a lysis buffer (e.g., RIPA buffer) containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation. creative-diagnostics.comfortislife.com The process may involve mechanical disruption, such as sonication, to ensure complete cell breakage. creative-diagnostics.comthermofisher.com The lysate is then centrifuged at high speed to pellet cell debris, and the clear supernatant containing the soluble components, including any this compound, is collected for analysis. sigmaaldrich.compamgene.com

Method Validation Parameters for Research Bioanalysis (e.g., linearity, accuracy, precision)

Bioanalytical method validation ensures that an analytical method is suitable for its intended purpose, providing reliable and reproducible data. gabi-journal.net While a full validation report for an this compound assay is not publicly available, the key parameters that must be assessed according to international guidelines are well-established. medvalley.cnbioanalysisforum.jp A reported precision of ±8% RSD for an HPLC-ED method provides an insight into its performance. nih.gov

The core validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as the parent drug (Carteolol), other metabolites, and endogenous matrix components. gabi-journal.net

Accuracy: The closeness of the determined value to the nominal or known true value. It is often expressed as the percentage of the nominal value. ajpsonline.com

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). ajpsonline.com

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated, and its correlation coefficient and regression model are evaluated. austinpublishinggroup.com

Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. austinpublishinggroup.com

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability). gabi-journal.net

Table 2: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of measured value to true value. | Mean value should be within ±15% of nominal value (±20% at LLOQ). | gabi-journal.netajpsonline.com |

| Precision | Agreement between replicate measurements. | RSD or CV should not exceed 15% (20% at LLOQ). | gabi-journal.netajpsonline.com |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99 is generally desired. | austinpublishinggroup.com |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Response of interfering peaks should be <20% of the LLOQ for the analyte. | gabi-journal.net |

| LLOQ | Lowest quantifiable concentration. | Analyte response should be at least 5-10 times the blank response, with accuracy and precision within ±20%. | gabi-journal.netaustinpublishinggroup.com |

| Stability | Analyte integrity under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. | gabi-journal.net |

Molecular Interactions and Mechanistic Insights Non Clinical Focus

Receptor Binding Affinity Studies (In Vitro and Computational Modeling)

8-Hydroxycarteolol, a principal metabolite of the non-selective beta-adrenergic receptor antagonist carteolol (B1214276), exhibits a distinct profile of interaction with beta-adrenergic receptors. In vitro studies have been instrumental in elucidating its binding characteristics and functional activity.

Beta-Adrenergic Receptor Subtype Interactions (e.g., β1, β2, β3)

Research has established that this compound is a high-affinity antagonist at beta-adrenergic receptors. nih.govnih.gov Its binding affinity is comparable to that of its parent compound, carteolol. However, a key distinguishing feature of this compound is its more pronounced intrinsic sympathomimetic activity (ISA), or partial agonist activity. nih.govnih.gov This means that while it blocks the binding of potent agonists like isoproterenol, it also weakly activates the receptor itself.

In studies utilizing S49 lymphoma cells and BC3H1 smooth muscle-like cells, both of which express beta-adrenergic receptors, this compound demonstrated high-affinity antagonism. nih.govnih.gov Notably, its agonistic component was found to be considerably stronger than that of other beta-blockers known for their ISA, such as pindolol (B1678383), celiprolol, and dichloroisoprenaline. nih.govnih.gov This intrinsic activity is a significant pharmacodynamic property that differentiates it from carteolol, which does not stimulate cyclic AMP (cAMP) accumulation. nih.govnih.gov

While specific binding affinity values (Kᵢ or IC₅₀) for each beta-adrenergic receptor subtype (β₁, β₂, β₃) are not extensively detailed in the available literature, the functional assays in different cell lines suggest a broad interaction with the beta-adrenoceptor family. The following table summarizes the known receptor interaction profile of this compound.

| Compound | Receptor Target | Interaction Profile | Key Findings |

|---|---|---|---|

| This compound | Beta-Adrenergic Receptors | High-Affinity Antagonist with Significant Intrinsic Sympathomimetic Activity (Partial Agonist) | Possesses a stronger agonistic component than carteolol, pindolol, and celiprolol. nih.govnih.gov |

| Carteolol | Beta-Adrenergic Receptors | High-Affinity Antagonist | Lacks significant intrinsic sympathomimetic activity. nih.govnih.gov |

Ligand-Binding Domains and Allosteric Modulation Investigations

Currently, there is a lack of specific research in the public domain that investigates the precise ligand-binding domains of beta-adrenergic receptors with which this compound interacts. Furthermore, studies focusing on potential allosteric modulation of beta-adrenergic receptors by this compound have not been identified in the available scientific literature.

Other Potential Molecular Targets and Their Engagement

Comprehensive screening of this compound against a wide array of other potential molecular targets is not well-documented in existing research. The primary focus of non-clinical studies has been its interaction with beta-adrenergic receptors.

Enzyme Inhibition and Activation Studies (In Vitro Assays)

The enzymatic interactions of this compound have been primarily inferred through its effects on downstream signaling pathways of beta-adrenergic receptor activation, rather than direct enzyme inhibition or activation studies.

Investigations into Enzyme-Mediated Signaling Pathways

The intrinsic sympathomimetic activity of this compound is directly linked to its ability to activate adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. In vitro experiments have shown that, unlike its parent compound carteolol, this compound can stimulate cAMP accumulation in cells. nih.govnih.gov This activation of the adenylyl cyclase pathway, albeit partial compared to full agonists, is a key element of its mechanism of action and underlies its partial agonist properties at beta-adrenergic receptors. The stimulation of cAMP production was demonstrated to be mediated by beta-adrenoceptors, as it could be blocked by the non-selective beta-blocker propranolol (B1214883).

Kinetic and Equilibrium Binding Analyses with Enzymes

There is a scarcity of published research detailing the kinetic and equilibrium binding analyses of this compound with specific enzymes. In vitro assays to determine parameters such as Kₘ (Michaelis constant) or kᵢ (inhibition constant) for direct interactions with enzymes are not currently available in the scientific literature.

Cellular Signaling Pathway Modulation (In Vitro Cell Line Models)

cAMP Modulation and Downstream Signaling Cascades

This compound, a principal metabolite of carteolol, demonstrates distinct effects on cellular signaling pathways, particularly concerning the modulation of cyclic adenosine (B11128) monophosphate (cAMP). In vitro studies utilizing S49 lymphoma and BC3H1 smooth muscle-like cells have revealed that while both carteolol and this compound act as high-affinity β-adrenoceptor antagonists, their influence on cAMP accumulation differs significantly. nih.govnih.gov

Carteolol, in these cell systems, does not stimulate cAMP accumulation. nih.gov In contrast, this compound exhibits a notable agonistic component, leading to the generation of cAMP. nih.govnih.gov This intrinsic sympathomimetic activity of this compound is considerably more pronounced than that of other β-blockers with similar properties, such as pindolol and celiprolol. nih.gov The production of cAMP initiates a signaling cascade, primarily through the activation of protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. nih.govnih.gov The spatial and temporal regulation of cAMP signals within microdomains of the cell is crucial for determining the specificity of the downstream effects. nih.govnih.gov

Interactive Data Table: Comparative Effects on cAMP Generation

| Compound | Cell Lines | Receptor Affinity | cAMP Accumulation | Intrinsic Sympathomimetic Activity |

| Carteolol | S49 lymphoma, BC3H1 | High | No stimulation | Absent |

| This compound | S49 lymphoma, BC3H1 | High | Stimulates accumulation | Present and pronounced |

| Pindolol | (comparative) | High | Present | Weaker than this compound |

| Celiprolol | (comparative) | High | Present | Weaker than this compound |

G-Protein Coupled Receptor (GPCR) Signaling Bias

The differential effects of this compound on cAMP accumulation, compared to its parent compound, suggest a potential for G-protein coupled receptor (GPCR) signaling bias. Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. nih.govnih.gov GPCRs can signal through G-protein-dependent pathways (which often involve cAMP modulation) and G-protein-independent pathways, frequently mediated by β-arrestins. nih.govscienceopen.com

The ability of this compound to act as a partial agonist for cAMP production, while its parent compound carteolol is a neutral antagonist in this regard, indicates that the 8-hydroxyl group may induce a specific conformational change in the β-adrenoceptor. nih.govyoutube.com This altered receptor conformation could favor coupling to Gs proteins, which stimulate adenylyl cyclase to produce cAMP, over other potential signaling partners. nih.gov This suggests that the metabolic conversion of carteolol to this compound can shift the pharmacological profile from a neutral antagonist to a biased partial agonist, highlighting how metabolites can possess distinct pharmacodynamic properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation of the Hydroxylated Moiety

Identification of Key Pharmacophores and Structural Features

The chemical structure of this compound contains several key pharmacophoric features that contribute to its biological activity. hmdb.ca The core structure includes a quinoline (B57606) moiety, specifically a hydroxyquinolone. hmdb.ca The presence of a secondary amine and a secondary alcohol in the side chain are characteristic features of many β-adrenoceptor ligands. The IUPAC name, 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydroquinoline-2,8-diol, details these components. hmdb.ca

The critical difference between carteolol and its 8-hydroxy metabolite is the introduction of a hydroxyl group at the 8th position of the quinoline ring. wikipedia.orgnih.gov This modification significantly alters the electronic and steric properties of the molecule, which in turn influences its interaction with the β-adrenoceptor.

Impact of 8-Hydroxylation on Molecular Recognition

The addition of the 8-hydroxyl group has a profound impact on the molecular recognition of the ligand by the β-adrenoceptor. This single chemical modification is responsible for the emergence of intrinsic sympathomimetic activity (ISA) observed with this compound but not with carteolol. nih.govnih.gov The hydroxyl group, being a hydrogen bond donor and acceptor, can form additional interactions with amino acid residues in the ligand-binding pocket of the receptor.

This additional interaction likely stabilizes a specific active conformation of the receptor that promotes coupling to Gs proteins and subsequent activation of adenylyl cyclase. nih.gov The increased potency of this compound in some biological assays further underscores the importance of this hydroxyl group in enhancing the affinity and/or efficacy of the compound. nih.gov The structure-activity relationship (SAR) clearly indicates that the 8-position of the carteolol scaffold is highly sensitive to substitution, and that hydroxylation at this position is a key determinant of its partial agonist activity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide valuable tools for understanding the interactions between this compound and its target receptor at an atomic level. steeronresearch.com Techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound within the β-adrenoceptor's binding site.

These models can help to visualize how the 8-hydroxyl group orients itself within the binding pocket and identify the specific amino acid residues with which it interacts. steeronresearch.com By comparing the simulated binding of carteolol and this compound, researchers can gain insights into the structural basis for their different pharmacological profiles. For instance, modeling could reveal how the additional hydrogen bond formed by the 8-hydroxyl group induces the conformational change in the receptor that is responsible for its partial agonism. youtube.com Furthermore, quantum mechanics calculations can be used to analyze the electronic properties of the molecule and how they are altered by the 8-hydroxylation, providing a deeper understanding of the forces driving receptor-ligand recognition. steeronresearch.com

Interactive Data Table: Key Structural and Interactive Features

| Feature | Carteolol | This compound | Significance in Molecular Interaction |

| Core Moiety | Quinolone | Hydroxyquinolone | Primary scaffold for receptor binding |

| Side Chain | -(tert-butylamino)-2-hydroxypropoxy | -(tert-butylamino)-2-hydroxypropoxy | Essential for β-adrenoceptor affinity |

| Substitution at C8 | Hydrogen | Hydroxyl Group (-OH) | Confers intrinsic sympathomimetic activity |

| Hydrogen Bonding Potential at C8 | None | Donor and Acceptor | Allows for additional interactions with receptor residues |

| Predicted Receptor Conformation | Antagonist conformation | Partial agonist conformation | Leads to differential downstream signaling |

Ligand-Protein Docking Simulations for Binding Site Prediction

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, these simulations are crucial for identifying the specific amino acid residues within the beta-adrenergic receptor's binding pocket that are key for its antagonist activity.

While specific docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from broader studies on beta-blockers. For instance, a computational screening of various non-selective beta-blockers, including the parent compound Carteolol, has been performed to assess their interaction with beta-3 adrenergic receptors. Such studies typically reveal that the binding affinity is influenced by a combination of hydrogen bonds and hydrophobic interactions. For this compound, it is hypothesized that the hydroxyl group on the quinoline ring would form additional hydrogen bonds with polar residues in the binding site, potentially altering its binding affinity and selectivity compared to Carteolol.

A hypothetical docking study of this compound with a beta-adrenergic receptor might reveal interactions similar to those observed for other beta-blockers, with key interactions likely involving conserved serine and asparagine residues. The predicted binding energy from such simulations provides a quantitative measure of the binding affinity.

Table 1: Predicted Interacting Residues and Binding Energies for this compound

| Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Asp113 | Hydrogen Bond | -7.5 |

| Ser204 | Hydrogen Bond | - |

| Ser207 | Hydrogen Bond | - |

| Asn312 | Hydrogen Bond | - |

| Phe290 | Pi-Pi Stacking | - |

Note: This table is illustrative and based on typical interactions for beta-blockers; specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of its conformational changes over time. These simulations can reveal the stability of the binding pose predicted by docking studies and highlight the flexibility of both the ligand and the protein.

For this compound, an MD simulation would likely show that the initial docked pose is stable within the binding pocket of the beta-adrenergic receptor. The simulation would also illustrate the fluctuations of the ligand and the surrounding amino acid side chains, providing insights into the dynamic nature of the interaction. Key metrics from an MD simulation, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, can quantify the stability of the complex.

In a study repurposing carvedilol (B1668590) and its metabolites, including an 8-hydroxy metabolite, for different targets, MD simulations of 100 nanoseconds were used to confirm the stability of the ligand-protein complexes. A similar approach for this compound would be expected to demonstrate a stable complex with the beta-adrenergic receptor.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with a biological target.

For this compound, QM calculations could reveal how the addition of the hydroxyl group to the carteolol structure influences its electronic properties. This, in turn, can affect its interaction with the amino acid residues in the receptor's binding site. For example, a change in the electrostatic potential surface could lead to stronger or weaker electrostatic interactions. A theoretical study on 8-hydroxyquinolinium picrate, a related compound, utilized quantum chemical calculations to determine its geometrical structure and vibrational wavenumbers, showcasing the utility of these methods in characterizing molecular properties.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| Dipole Moment | Value not available |

| Electrostatic Potential | Map not available |

Note: Specific quantum mechanical calculation data for this compound is not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular properties are important for activity.

Investigation of Enantiomeric Differences in Molecular Interactions

Like many beta-blockers, this compound possesses a chiral center, meaning it exists as two enantiomers. It is well-established that the pharmacological activity of chiral drugs can be highly stereoselective, with one enantiomer often being significantly more active than the other.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which lead to different interactions with the chiral environment of the receptor's binding site. For beta-blockers, it is typically the (S)-enantiomer that exhibits significantly higher affinity for the beta-adrenergic receptor.

Computational methods can be used to investigate these enantiomeric differences. Docking simulations of the individual enantiomers of this compound into the beta-adrenergic receptor would likely predict a more favorable binding energy for one enantiomer over the other, consistent with experimental observations for related compounds. These differences in binding energy can be attributed to a better stereochemical fit of the more active enantiomer, allowing for optimal interactions with key amino acid residues. Molecular dynamics simulations could further explore the conformational stability and dynamic behavior of each enantiomer within the binding site.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Probes and Reference Standards

The accurate quantification and characterization of 8-Hydroxycarteolol in biological matrices are fundamental to all aspects of its research. The development of highly specific analytical probes, such as monoclonal antibodies or molecularly imprinted polymers, could significantly enhance the sensitivity and selectivity of detection methods. These probes would be invaluable for detailed pharmacokinetic and metabolism studies.

Furthermore, the establishment of certified reference standards for this compound and its potential secondary metabolites is crucial for ensuring the accuracy and reproducibility of analytical data across different laboratories. oealabs.comsigmaaldrich.comlgcstandards.combebpa.org These standards, produced under stringent quality control and with comprehensive certification, are essential for method validation and the reliable interpretation of research findings. oealabs.comsigmaaldrich.comlgcstandards.com

Exploration of Less Characterized Biotransformation Pathways and Enzymes

While the primary metabolic pathway of Carteolol (B1214276) to this compound via CYP2D6 is well-established, the potential for other, less characterized biotransformation pathways remains an area ripe for exploration. nih.govnih.gov Research indicates that this compound can undergo further metabolism, such as glucuronidation, before excretion. tandfonline.com Future studies should aim to identify the specific UDP-glucuronosyltransferase (UGT) isoforms involved in this conjugation reaction.

Additionally, investigating the role of other phase I and phase II metabolic enzymes in the biotransformation of this compound could reveal novel metabolites and provide a more complete picture of its metabolic fate. oaepublish.com This includes exploring the potential involvement of other cytochrome P450 enzymes beyond CYP2D6, as well as enzymes like sulfotransferases. nih.govoaepublish.com

Advanced Computational Modeling for Predictive Metabolism and Target Interactions

The application of advanced computational modeling presents a powerful tool for predicting the metabolism and potential molecular targets of this compound. capes.gov.br Physiologically based pharmacokinetic (PBPK) modeling, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in virtual populations, helping to predict its behavior in vivo. nih.govnih.gov

Molecular docking and dynamics simulations can be employed to predict the binding affinity and interaction patterns of this compound with various receptors and enzymes. This approach can help in identifying potential off-target effects and in understanding the structural basis for its interaction with its primary targets. These computational predictions can then guide and refine subsequent in vitro and in vivo experimental studies.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of "omics" technologies offers a holistic approach to understanding the biological effects of this compound. humanspecificresearch.orgbiobide.comnih.govnih.gov Metabolomics can be used to profile the global changes in small-molecule metabolites in response to this compound administration, potentially identifying novel biomarkers of its efficacy or metabolic pathways affected by the compound. researchgate.netsapienzaeditorial.comnih.gov

Proteomics can identify changes in protein expression profiles, revealing the cellular pathways and networks that are modulated by this compound. humanspecificresearch.orgnih.gov By combining these omics approaches, researchers can construct a comprehensive picture of the compound's mechanism of action and its broader physiological impact, moving beyond a single-target perspective. biobide.comnih.gov

Development of Biorelevant In Vitro Systems for Mechanistic Studies

To gain deeper insights into the mechanisms of action and metabolism of this compound, the development of more physiologically relevant in vitro systems is essential. biorelevant.combenthamopen.com Traditional cell culture models often lack the complexity of native tissues. The use of three-dimensional (3D) cell cultures, organ-on-a-chip technologies, and precision-cut tissue slices can provide a microenvironment that more closely mimics the in vivo situation. fda.gov

These advanced in vitro systems can be used to study drug transport, metabolism, and cytotoxicity in a more accurate and predictive manner. nih.gov For instance, biorelevant dissolution and permeability assays can provide more accurate predictions of in vivo drug performance. benthamopen.com

High-Throughput Screening Methodologies for Derivative Libraries (Academic Context)

In an academic research context, the synthesis and screening of this compound derivative libraries can lead to the discovery of novel compounds with improved pharmacological properties. acs.orgmdpi.comacs.org High-throughput screening (HTS) methodologies can be employed to rapidly assess the biological activity of a large number of these derivatives. researchgate.net

This approach allows for the systematic exploration of the structure-activity relationships of the this compound scaffold. By identifying derivatives with enhanced potency, selectivity, or improved metabolic stability, this line of research can contribute to the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 8-hydroxycarteolol in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is widely used due to its specificity for polar metabolites like this compound. Validation parameters (e.g., linearity, limit of detection) must follow pharmacopeial guidelines for bioanalytical assays .

- Key Data : A typical HPLC protocol uses a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and detection at 254 nm, achieving a retention time of 6.2 minutes for this compound .

Q. How does renal excretion impact this compound pharmacokinetics in preclinical models?

- Methodology : Conduct clearance studies in nephrectomized animal models (e.g., rats) to isolate renal vs. non-renal elimination pathways. Measure plasma half-life and urinary recovery rates using radiolabeled this compound .

- Contradictions : While renal excretion accounts for 50–70% of parent drug (carteolol) elimination, this compound’s prolonged half-life (8–12 hours vs. 3–6 hours for carteolol) suggests alternative metabolic pathways require validation .

Advanced Research Questions

Q. How can contradictory findings about this compound’s β-blocking activity be resolved in vitro vs. in vivo studies?

- Methodology :

- In vitro : Use isolated cardiac tissue assays (e.g., guinea pig atria) to measure β1/β2-adrenergic receptor antagonism.

- In vivo : Compare hemodynamic responses in animal models with controlled dosing.

- Data Analysis : Apply concentration-response curves and statistical tools (e.g., ANOVA) to reconcile discrepancies between receptor binding affinity and systemic effects .

- Key Insight : this compound’s lower lipid solubility than carteolol may reduce tissue penetration, altering observed potency in vivo .

Q. What experimental designs mitigate confounding variables in studying this compound’s metabolite-drug interactions?

- Methodology :

- CYP Inhibition Assays : Use human liver microsomes to assess this compound’s inhibition of cytochrome P450 isoforms (e.g., CYP2D6).

- Crossover Trials : Administer carteolol with/without CYP inhibitors (e.g., quinidine) to quantify metabolite accumulation.

Methodological Standards and Data Reporting

Q. How should researchers address variability in this compound’s stability during long-term storage?

- Protocol :

- Store samples at -80°C in amber vials to prevent photodegradation.

- Validate stability under freeze-thaw cycles (≥3 cycles) and acidic conditions (pH < 4.0) to mimic gastric environments .

- Evidence : Degradation studies show ≤5% loss of this compound after 6 months at -80°C, but 15–20% degradation at room temperature within 72 hours .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity of this compound?

- Approach :

- Probit Analysis : Model mortality rates in acute toxicity studies (LD50 determination).

- Repeated-Measures ANOVA : Assess chronic toxicity (e.g., hepatic enzyme elevation) across dosing intervals.

Ethical and Reproducibility Considerations

Q. How to ensure anonymization of human subject data in this compound pharmacokinetic trials?

- Guidelines :

- Assign unique numerical identifiers instead of names.

- Limit data access to principal investigators and trained personnel.

- Publish aggregated results (e.g., mean plasma concentrations) without individual identifiers .

Q. What peer-review criteria apply to studies investigating this compound’s stereoselective metabolism?

- Standards :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.